1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole

CAS No.: 1255147-04-6

Cat. No.: VC2999491

Molecular Formula: C11H19IN2O2

Molecular Weight: 338.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1255147-04-6 |

|---|---|

| Molecular Formula | C11H19IN2O2 |

| Molecular Weight | 338.19 g/mol |

| IUPAC Name | 1-(2,2-diethoxyethyl)-4-iodo-3,5-dimethylpyrazole |

| Standard InChI | InChI=1S/C11H19IN2O2/c1-5-15-10(16-6-2)7-14-9(4)11(12)8(3)13-14/h10H,5-7H2,1-4H3 |

| Standard InChI Key | VCJRGKIWJQWXGS-UHFFFAOYSA-N |

| SMILES | CCOC(CN1C(=C(C(=N1)C)I)C)OCC |

| Canonical SMILES | CCOC(CN1C(=C(C(=N1)C)I)C)OCC |

Introduction

Chemical Identity and Structural Characteristics

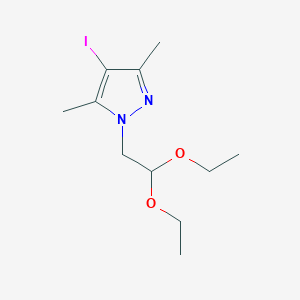

1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole is a substituted pyrazole compound characterized by several key structural features. The compound contains a pyrazole core (a five-membered heterocyclic ring with two adjacent nitrogen atoms) substituted with multiple functional groups. At position 1, it bears a 2,2-diethoxyethyl group which serves as a protecting group for the pyrazole nitrogen. Position 4 contains an iodine atom, while positions 3 and 5 are substituted with methyl groups .

Physical and Chemical Properties

The compound exhibits the following properties:

| Property | Value |

|---|---|

| CAS Number | 1255147-04-6 |

| Molecular Formula | C₁₁H₁₉IN₂O₂ |

| Molecular Weight | 338.19 g/mol |

| Appearance | Solid (inferred based on similar compounds) |

| Structure | Five-membered pyrazole ring with N-substituent and three other substituents |

| IUPAC Name | 1-(2,2-diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole |

The molecular structure features a 2,2-diethoxyethyl group attached to the N1 position of the pyrazole ring, creating an N-alkylated pyrazole derivative. The presence of the two methyl groups at positions 3 and 5 introduces steric factors that influence the reactivity of the compound, while the iodine atom at position 4 provides an active site for further chemical transformations .

Structural Relationship to Other Pyrazole Derivatives

This compound belongs to a family of substituted pyrazoles that share similar structural features. Close structural analogs include:

-

1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole (CAS: 1255147-51-3) - lacks the methyl groups at positions 3 and 5

-

4-Bromo-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole (CAS: 1255147-68-2) - contains bromine instead of iodine at position 4

-

1-(2,2-Diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (CAS: 1171000-90-0) - contains a nitro group instead of iodine at position 4

-

1-(2,2-Diethoxyethyl)-3,5-dimethyl-1H-pyrazole (CAS: 902837-60-9) - lacks the iodine substituent at position 4

These structural relationships are important for understanding the reactivity patterns and potential applications of 1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole.

Comparative Analysis of Related Compounds

The following table compares key properties of structurally related pyrazole derivatives:

| Compound | CAS Number | Molecular Formula | MW (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole | 1255147-04-6 | C₁₁H₁₉IN₂O₂ | 338.19 | Target compound |

| 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole | 1255147-51-3 | C₉H₁₅IN₂O₂ | 310.13 | No methyl groups at 3,5-positions |

| 4-Bromo-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole | 1255147-68-2 | C₁₁H₁₉BrN₂O₂ | 291.18 | Br instead of I at position 4 |

| 1-(2,2-Diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole | 1171000-90-0 | C₁₁H₁₉N₃O₄ | 257.29 | NO₂ instead of I at position 4 |

| 1-(2,2-Diethoxyethyl)-3,5-dimethyl-1H-pyrazole | 902837-60-9 | C₁₁H₂₀N₂O₂ | 212.29 | No substituent at position 4 |

Physical and Chemical Behavior

The presence of specific substituents on the pyrazole ring significantly influences the compound's physical and chemical behavior:

Influence of Functional Groups

-

2,2-Diethoxyethyl Group: This N-substituent affects the electron distribution in the pyrazole ring and serves as a protecting group. It influences the compound's solubility in organic solvents and impacts its reactivity in various chemical transformations.

-

Iodine at Position 4: The iodine atom is a relatively bulky halogen that affects the electron density distribution in the ring. It provides a reactive site for various substitution and coupling reactions, making this compound valuable as a synthetic intermediate.

-

Methyl Groups at Positions 3 and 5: These groups contribute electron density to the pyrazole ring through an inductive effect and provide steric hindrance that can influence the reactivity of the compound, particularly at adjacent positions.

Comparison with Other Halogenated Pyrazoles

A comparative analysis of 1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole with other halogenated pyrazoles reveals important structure-activity relationships:

Reactivity Differences

| Halogen Substituent | Relative Reactivity in Cross-Coupling | Bond Strength | Steric Influence |

|---|---|---|---|

| Iodo (I) | Highest | Weakest C-X bond | Largest atomic radius |

| Bromo (Br) | Moderate to High | Moderate C-X bond | Moderate atomic radius |

| Chloro (Cl) | Lower | Stronger C-X bond | Smaller atomic radius |

| Fluoro (F) | Lowest | Strongest C-X bond | Smallest atomic radius |

The iodo derivative typically demonstrates superior reactivity in cross-coupling reactions compared to bromo, chloro, or fluoro analogs due to the weaker carbon-halogen bond .

| Supplier | Product Status | Purity Specifications | Additional Information |

|---|---|---|---|

| CymitQuimica | Discontinued | Not specified | CAS: 1255147-04-6; Reference: 3D-FD123974 |

The limited commercial availability suggests that this compound may primarily be synthesized on-demand for specific research applications rather than being produced on a large scale.

Future Research Directions

Based on the structural features and reactivity patterns of 1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole, several promising research directions emerge:

-

Development of Novel Synthetic Methodologies: Exploring more efficient and selective methods for synthesizing this compound, particularly through greener approaches and catalytic systems.

-

Investigation of Cross-Coupling Reactions: Utilizing this compound as a substrate in various cross-coupling reactions to access diverse pyrazole derivatives with potential biological activities.

-

Biological Activity Screening: Systematic evaluation of the compound and its derivatives for anti-inflammatory, anticancer, and antimicrobial activities.

-

Structure-Activity Relationship Studies: Investigating how modifications to the substituents affect biological activity and chemical reactivity.

-

Application in Materials Science: Exploring potential applications in materials science, particularly in the development of functional materials with unique electronic or optical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume